molecular formula C22H18N4S3 B2971775 (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE CAS No. 325992-98-1

(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE

Cat. No.: B2971775
CAS No.: 325992-98-1
M. Wt: 434.59
InChI Key: HOIQOVTWOCWPGM-LFIBNONCSA-N
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Description

The compound (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE is a complex organic molecule featuring a benzothiazole moiety, a thiazole ring, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE apart is its combination of a benzothiazole and thiazole ring system with a dimethylaminophenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(E)-2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S3/c1-26(2)18-9-7-15(8-10-18)11-16(12-23)21-24-17(13-27-21)14-28-22-25-19-5-3-4-6-20(19)29-22/h3-11,13H,14H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQOVTWOCWPGM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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